![molecular formula C11H11BO2 B3161119 (Naphthalen-2-ylmethyl)boronic acid CAS No. 86819-98-9](/img/structure/B3161119.png)
(Naphthalen-2-ylmethyl)boronic acid
Overview
Description
(Naphthalen-2-ylmethyl)boronic acid is a chemical compound with the molecular weight of 186.02 . It is used in scientific research .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of (Naphthalen-2-ylmethyl)boronic acid consists of a naphthalene ring attached to a boronic acid group via a methylene bridge .Chemical Reactions Analysis
Boronic acids, including (Naphthalen-2-ylmethyl)boronic acid, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed process, typically with palladium, between an alkenyl, aryl, or alkynyl organoborane (boronic acid or boronic ester) and a halide or triflate under basic conditions .Physical And Chemical Properties Analysis
(Naphthalen-2-ylmethyl)boronic acid has a molecular weight of 186.02 . It is stored at a temperature of -20°C .Scientific Research Applications
- Therapeutics Development : Their interaction with diols has implications in therapeutic development .
- Boronic acids serve as essential building blocks for various sensing systems. These systems can be used to detect specific analytes with improved selectivity .
- Organoborons, including boronic acids, play a crucial role in carbohydrate chemistry and glycobiology. They contribute to analysis, separation, protection, and activation processes .
- Boronic acids act as mild electrophiles and are investigated as reversible covalent inhibitors. Some approved drugs, such as vaborbactam and bortezomib, contain boronic acid moieties .
- Borinic acids (R2B(OH)) and their chelate derivatives are used in cross-coupling reactions and catalysis. These compounds find applications in medicinal chemistry, polymer materials, and optoelectronics .
Sensing Applications
Building Blocks for Sensing Systems
Carbohydrate Chemistry and Glycobiology
Reversible Covalent Inhibitors
Cross-Coupling Reactions and Catalysis
Safety and Hazards
Future Directions
Boronic acid-based compounds, including (Naphthalen-2-ylmethyl)boronic acid, have inspired the exploration of novel chemistries using boron to fuel emergent sciences . These compounds have been used in various applications, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Mechanism of Action
Target of Action
(Naphthalen-2-ylmethyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves the interaction of (naphthalen-2-ylmethyl)boronic acid with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the (naphthalen-2-ylmethyl)boronic acid, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which (naphthalen-2-ylmethyl)boronic acid is involved . This reaction is a widely applied method for forming carbon-carbon bonds . The products of this reaction can be used in various downstream applications, including the synthesis of complex organic compounds .
Pharmacokinetics
It is known that boronic acids are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of (naphthalen-2-ylmethyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (naphthalen-2-ylmethyl)boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain boronic acids, including (naphthalen-2-ylmethyl)boronic acid, may decompose in air , suggesting that the stability and efficacy of this compound could be affected by exposure to oxygen.
properties
IUPAC Name |
naphthalen-2-ylmethylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,13-14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZYKRAQRGAWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC2=CC=CC=C2C=C1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290362 | |
Record name | B-(2-Naphthalenylmethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Naphthalen-2-ylmethyl)boronic acid | |
CAS RN |
86819-98-9 | |
Record name | B-(2-Naphthalenylmethyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86819-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Naphthalenylmethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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